N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 287.81 g/mol. It is classified as an organic compound, specifically a piperidine derivative that incorporates a thiazole moiety. This compound is primarily noted for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound has been identified with the CAS number 1426291-48-6. It falls under the category of piperidine derivatives due to its structural features, which include a piperidine ring and a thiazole group. The presence of both nitrogen and sulfur atoms in its structure suggests potential biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride typically involves several steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride can be described using various structural representations:
O=C(C1CCNCC1)Nc1scc(n1)C1CC1
InChI=1S/C12H17N3OS/c16-11(9-3-5-13-6-4-9)15-12-14-10(7-17-12)8-1-2-8/h7-9,13H,1-6H2,(H,14,15,16)
The structure features a piperidine ring connected to a thiazole group via an amide linkage. The cyclopropyl group attached to the thiazole enhances its steric properties and may influence its biological activity.
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or for synthesizing analogs.
Potential mechanisms include:
Further studies are required to elucidate its precise mechanism of action through pharmacological assays and molecular modeling.
The physical and chemical properties of N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 287.81 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties suggest that the compound has favorable solubility characteristics for pharmaceutical applications.
N-(4-cyclopropyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride has potential applications in various scientific fields:
The ongoing research into this compound aims to uncover its full range of biological activities and therapeutic potentials, contributing to advancements in medicinal chemistry and pharmacology.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3